molecular formula C24H29N3O2 B5678864 2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5678864
M. Wt: 391.5 g/mol
InChI Key: VWMNBQOLKADCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including compounds like 2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one, typically involves intramolecular spirocyclization of 4-substituted pyridines. This process often includes in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, utilizing catalysts such as Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Additionally, the compound can be synthesized through a divergent approach involving efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, permitting the introduction of various substituents (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds within the 3,9-diazaspiro[5.5]undecane family, such as the one , has been characterized by various analytical techniques, including single-crystal X-ray diffraction. These analyses reveal intricate details about the molecular geometry, bonding, and overall three-dimensional arrangement, contributing to a deeper understanding of their chemical behavior (Zhu, 2011).

properties

IUPAC Name

2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-26-18-24(16-21(23(26)29)20-7-3-2-4-8-20)11-14-27(15-12-24)22(28)10-9-19-6-5-13-25-17-19/h2-8,13,17,21H,9-12,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMNBQOLKADCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)CCC3=CN=CC=C3)CC(C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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